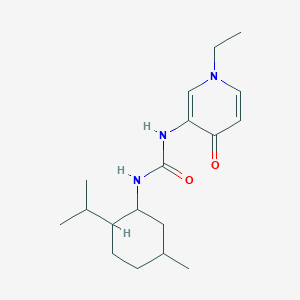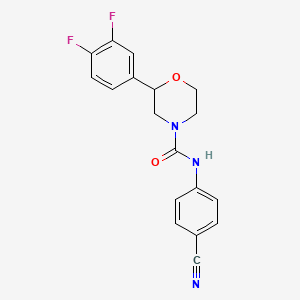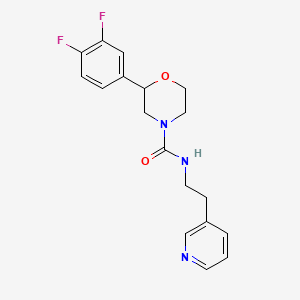![molecular formula C18H28N4O2 B6627561 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627561.png)
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide, also known as AZD-9164, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, and by inhibiting its activity, 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide may reduce inflammation.
Biochemical and Physiological Effects:
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its specificity for PDE4. This allows researchers to study the effects of PDE4 inhibition without the potential confounding effects of non-specific inhibitors. However, one limitation is that 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several potential future directions for the study of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential use in the treatment of neuropathic pain warrants further investigation. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide may lead to the development of new therapeutics for a range of inflammatory diseases.
Métodos De Síntesis
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 2-pyrazol-1-ylcyclohexylamine with 1,5-cyclooctadiene in the presence of a palladium catalyst to form the key intermediate, 1-(2-pyrazol-1-ylcyclohexyl) cyclooctene. This intermediate is then reacted with 9-bromo-3-azabicyclo[3.3.1]nonane to form the final product, 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide.
Aplicaciones Científicas De Investigación
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-17-13-5-3-6-14(17)12-21(11-13)18(24)20-15-7-1-2-8-16(15)22-10-4-9-19-22/h4,9-10,13-17,23H,1-3,5-8,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBIFNJUSQDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N2CC3CCCC(C2)C3O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)
![[3-[2-(Furan-2-yl)-2-hydroxyethyl]morpholin-4-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B6627484.png)
![4-[[(2-Propan-2-yloxan-4-yl)methylamino]methyl]benzoic acid](/img/structure/B6627486.png)
![[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-(3-fluoro-1-adamantyl)methanone](/img/structure/B6627489.png)




![2-(3,4-difluorophenyl)-N-[(1-methylimidazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627537.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6627544.png)
![3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627547.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6627549.png)
![2-(3,4-difluorophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627569.png)
![2-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627580.png)